2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine
Description
2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine is a fused heterocyclic compound characterized by a pyrazole ring annulated with oxazine and cyclopentane moieties. Its unique tricyclic structure confers distinct electronic and steric properties, making it a promising scaffold in medicinal chemistry and materials science. The compound’s reactivity is influenced by the oxazine ring’s electron-rich oxygen atom and the pyrazole moiety’s nitrogen centers, enabling diverse functionalization .
Pyrazolo-oxazine derivatives are synthesized via regioselective cyclization reactions, such as zwitterion-mediated dipolar cycloadditions involving acyl(imidoyl)ketenes and alkenes or carbonyl compounds . These methods yield high regioselectivity due to the 1,4-CNCO-dipole nature of intermediates .
Properties
CAS No. |
920504-07-0 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
12-oxa-7,8-diazatricyclo[6.4.0.02,6]dodeca-1,3,5,9-tetraene |
InChI |
InChI=1S/C9H8N2O/c1-3-7-8(4-1)10-11-5-2-6-12-9(7)11/h1-5,10H,6H2 |
InChI Key |
NNPNFLMMBBEAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C(=C3C=CC=C3N2)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with an appropriate aldehyde or ketone to form the pyrazole ring. The final step involves the formation of the oxazine ring through a cyclization reaction with an appropriate reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features a complex fusion of cyclopentane, pyrazole, and oxazine rings, contributing to its unique chemical properties. The molecular formula for 2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine is . This structure is pivotal in determining its reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo-oxazine derivatives. For instance, compounds derived from this class have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA processes .
Case Study: Antimicrobial Activity Evaluation
- Methodology : In vitro antimicrobial assessments were conducted using the broth dilution method.
- Results : Certain derivatives exhibited sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant S. aureus .
Anti-inflammatory Effects
Research indicates that derivatives of 2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine may possess anti-inflammatory properties. These compounds have been evaluated for their ability to reduce inflammation in models of neurodegenerative diseases.
Case Study: Neuroinflammation Studies
- Findings : Compounds demonstrated significant inhibition of LPS-induced TNF-alpha release in whole blood assays, suggesting a potential application in treating inflammatory conditions associated with neurodegeneration .
Drug Development Potential
The compound's structural features make it a promising candidate for developing new therapeutic agents targeting various diseases. Its derivatives have been investigated for their roles as phosphodiesterase inhibitors, which are crucial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Study: Phosphodiesterase Inhibition
- Mechanism : Inhibition of the cAMP-specific phosphodiesterase 4B has been linked to anti-inflammatory effects.
- Implications : This suggests a pathway for developing drugs aimed at respiratory diseases .
Key Synthesis Techniques
- Cyclization Reactions : These reactions typically involve the reaction of hydrazine derivatives with carbonyl compounds followed by subsequent cyclization steps to form the oxazine ring.
- Functionalization : Post-synthetic modifications can enhance bioactivity and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of 2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Pyrazolo-Oxazine Derivatives
- Cyclopentane Fusion : The cyclopentane ring in 2H,6H-cyclopenta[...]oxazine introduces steric constraints, reducing conformational flexibility compared to benzo-fused analogs .
- Electronic Effects : Methoxyl or nitro substituents on aromatic rings (e.g., in imidazo-oxazines) enhance dipole interactions in biological targets, as seen in anti-TB compounds .
Physicochemical and Pharmacological Properties
Stability and Reactivity
- Ring-Opening Reactions : 6,7-Dihydro-5H-pyrazolo[...]oxazine undergoes ring-opening under acidic or nucleophilic conditions, a property shared with simpler oxazines but mitigated in cyclopentane-fused analogs due to steric protection .
- Thermal Stability : Benzoxazines exhibit volume expansion during curing (unrelated to pharmacological analogs), while pyrazolo-oxazines remain stable under physiological conditions .
Biological Activity
2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine is a heterocyclic compound characterized by its unique pyrazolo and oxazine structures. Its molecular formula is and it has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- CAS Number : 920504-07-0
- Molecular Weight : 164.17 g/mol
- Structure : The compound contains a fused cyclopenta and pyrazole moiety, which is expected to contribute to its biological properties.
Anticancer Potential
The pyrazolo framework has been associated with anticancer activity. Compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation. For example:
- CDK2 Inhibition : Some derivatives have shown selective inhibition of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy . The IC50 values for related compounds ranged from 45 to 97 nM against various cancer cell lines.
Antioxidant Properties
Antioxidant activity is another area where pyrazole derivatives have shown promise. Studies indicate that these compounds can mitigate oxidative stress by scavenging free radicals. This property is crucial for developing therapies aimed at oxidative stress-related conditions .
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrazolo derivatives and evaluated their biological activities through molecular docking and in vitro assays. The results indicated that some derivatives exhibited potent antimicrobial and anticancer activities comparable to established drugs .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of structural modifications on the biological activity of pyrazolo compounds. Variations in substituents significantly affected their efficacy against microbial strains and cancer cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
